N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Pentyl-1H-1,3-benzodiazol-2-yl)methanol: A related compound with similar structural features.
1H-Benzimidazol-2-yl(phenyl)methanol: Another benzimidazole derivative with comparable properties
Uniqueness
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE is unique due to its specific combination of the benzimidazole core with a phenoxyacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-(1-pentylbenzimidazol-2-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H27N3O2/c1-2-3-9-16-25-20-13-8-7-12-19(20)24-21(25)14-15-23-22(26)17-27-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26) |
InChI Key |
JLBXUOCVSKPECC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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